6-(4-Methylpiperazin-1-yl)nicotinaldehyde chemical properties
6-(4-Methylpiperazin-1-yl)nicotinaldehyde chemical properties
An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinaldehyde
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogues and precursors to offer a robust profile. The guide covers physicochemical properties, a detailed proposed synthesis workflow, predicted spectral characteristics, chemical reactivity, and safety protocols, positioning this molecule as a valuable building block for novel therapeutic agents.
Introduction and Molecular Structure
6-(4-Methylpiperazin-1-yl)nicotinaldehyde, also known as 6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde, belongs to a class of substituted pyridines that are pivotal scaffolds in modern pharmacology. The structure uniquely combines three key pharmacophoric elements: a pyridine ring, an aldehyde functional group, and a 1-methylpiperazine moiety.
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The pyridine ring is a bioisostere of a phenyl ring, often used to improve solubility and metabolic stability while providing a key hydrogen bond acceptor in the form of the ring nitrogen.
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The aldehyde group at the 3-position (nicotinaldehyde) is a versatile chemical handle for a wide array of synthetic transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions, making it an excellent attachment point for further molecular elaboration.
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The 1-methylpiperazine substituent is a common feature in numerous approved drugs.[1] It is known to enhance aqueous solubility, improve pharmacokinetic profiles, and can engage in crucial interactions with biological targets.
The strategic combination of these groups makes 6-(4-Methylpiperazin-1-yl)nicotinaldehyde a highly attractive starting material for constructing compound libraries aimed at discovering new drugs for a variety of therapeutic areas.
Physicochemical Properties
While a dedicated CAS Registry Number for this specific compound is not publicly listed, its core properties can be reliably calculated and estimated from close structural analogues.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source / Method |
| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₅N₃O | Calculated |
| Molecular Weight | 205.26 g/mol | Calculated |
| Appearance | Expected to be a solid or high-boiling liquid | Inferred from analogues |
| Solubility | Predicted to be soluble in water and polar organic solvents | Based on piperazine moiety |
| Storage | Store at 2-8°C under an inert atmosphere | Based on isomer data[2] |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Topological Polar Surface Area | 41.9 Ų | Calculated |
Note: Properties are calculated or inferred based on chemical principles and data from structurally similar compounds. Experimental verification is recommended.
Synthesis and Purification
The most chemically sound and efficient synthesis of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde involves a two-step process starting from a commercially available precursor, 6-chloronicotinonitrile. This pathway is advantageous due to the accessibility of starting materials and the reliability of the chemical transformations.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step is the displacement of the chlorine atom from 6-chloronicotinonitrile with 1-methylpiperazine. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the 6-position for nucleophilic attack.
Step 2: Reduction of Nitrile to Aldehyde
The resulting 6-(4-Methylpiperazin-1-yl)nicotinonitrile[3] is then selectively reduced to the corresponding aldehyde. A common and effective method for this transformation is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which hydrolyzes the intermediate imine to the desired aldehyde.
Diagram: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Proposed)
Materials:
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6-Chloronicotinonitrile
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1-Methylpiperazine
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Potassium Carbonate (K₂CO₃)
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Dimethyl Sulfoxide (DMSO)
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Diisobutylaluminium hydride (DIBAL-H, 1.0 M in Toluene)
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Toluene, Anhydrous
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Ethyl Acetate
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Saturated aqueous Sodium Bicarbonate (NaHCO₃)
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
Step 1: Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile
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To a round-bottom flask, add 6-chloronicotinonitrile (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.5 eq).
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Add DMSO as the solvent and stir the mixture at 100-120 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by silica gel chromatography to yield pure 6-(4-Methylpiperazin-1-yl)nicotinonitrile.[3]
Step 2: Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde
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Dissolve the nitrile intermediate (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., Argon).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add DIBAL-H (1.5 eq, 1.0 M solution in toluene) dropwise, maintaining the internal temperature below -70 °C.
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Stir the reaction at -78 °C for 2-3 hours.
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Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃.
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Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
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Separate the layers and extract the aqueous phase with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the final product by silica gel chromatography.
Spectral Analysis (Predicted)
Predicting the spectral data is a crucial step for structure verification. The following are the expected key signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 2: Predicted Spectral Data
| Spectrum | Key Signals and Predicted Chemical Shifts (δ) | Rationale |
| ¹H NMR | ~9.9 ppm (s, 1H, -CHO) ~8.7 ppm (d, 1H, Pyridine H2) ~8.0 ppm (dd, 1H, Pyridine H4) ~6.8 ppm (d, 1H, Pyridine H5) ~3.8 ppm (t, 4H, Piperazine CH₂) ~2.5 ppm (t, 4H, Piperazine CH₂) ~2.3 ppm (s, 3H, N-CH₃) | The aldehyde proton is highly deshielded. Pyridine protons appear in the aromatic region with characteristic splitting. Piperazine and methyl protons are in the aliphatic region. |
| ¹³C NMR | ~192 ppm (-CHO) ~162 ppm (Pyridine C6) ~155 ppm (Pyridine C2) ~138 ppm (Pyridine C4) ~132 ppm (Pyridine C3) ~108 ppm (Pyridine C5) ~54 ppm (Piperazine CH₂) ~45 ppm (Piperazine CH₂) ~46 ppm (N-CH₃) | The carbonyl carbon is significantly downfield. Aromatic carbons appear between 105-165 ppm. Aliphatic carbons of the piperazine ring and the methyl group are upfield. |
| MS (ESI+) | [M+H]⁺ = 206.1288 | Calculated exact mass for C₁₁H₁₆N₃O⁺. |
Chemical Reactivity and Stability
The reactivity of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde is dominated by the aldehyde functional group and the basic nitrogen atoms of the piperazine ring.
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Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack. It can readily undergo:
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new amine derivatives. This is a cornerstone of combinatorial chemistry.
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Oxidation: Can be oxidized to the corresponding carboxylic acid, 6-(4-methylpiperazin-1-yl)nicotinic acid[4], using standard oxidizing agents like potassium permanganate or Jones reagent.
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Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for carbon chain extension.
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Grignard/Organolithium Addition: Addition of organometallic reagents to form secondary alcohols.
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Piperazine Reactivity: The tertiary amine of the piperazine ring can act as a base and a nucleophile. It can be protonated to form salts, which can be useful for purification or formulation.
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Stability and Storage: Like many aldehydes, this compound may be sensitive to air and light. Over time, it can oxidize to the carboxylic acid. It is recommended to store the compound in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.[2]
Potential Applications in Drug Discovery
The structural motifs present in 6-(4-Methylpiperazin-1-yl)nicotinaldehyde are prevalent in a wide range of biologically active compounds. This makes it a valuable intermediate for the synthesis of novel therapeutic agents.
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Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine or similar heterocyclic core to interact with the hinge region of the kinase domain. The piperazine moiety often extends into the solvent-exposed region to enhance solubility and target affinity.
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GPCR Ligands: Piperazine-containing compounds are frequently found in ligands for G-protein coupled receptors, including dopaminergic and serotonergic receptors, where they play a role in treating central nervous system disorders.
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Antiviral and Antibacterial Agents: The pyridine and piperazine rings are common scaffolds in the development of antimicrobial agents.
The aldehyde functionality provides a straightforward method to link this potent scaffold to other molecular fragments, enabling the exploration of a vast chemical space in the search for new lead compounds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its constituent parts: nicotinaldehyde and 1-methylpiperazine.
GHS Hazard Classification (Inferred):
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.
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Skin Corrosion/Irritation (Category 2): Causes skin irritation.
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Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.
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Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Table 3: Handling and Safety Precautions
| Precaution Type | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
| First Aid | If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor. If on Skin: Wash with plenty of soap and water. If irritation persists, get medical advice. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
References
- Santa Cruz Biotechnology, Inc. 6-(4-Benzylpiperazino)nicotinaldehyde. [URL: https://www.scbt.com/p/6-4-benzylpiperazino-nicotinaldehyde-886360-69-6]
- BLDpharm. 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde. [URL: https://www.bldpharm.com/products/1256561-21-3.html]
- PubChem. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14987926]
- Santa Cruz Biotechnology, Inc. 6-(4-Methylpiperazin-1-yl)nicotinonitrile. [URL: https://www.scbt.com/p/6-4-methylpiperazin-1-yl-nicotinonitrile-54864-89-0]
- Lead Sciences. 6-(4-Methylpiperazin-1-yl)picolinaldehyde. [URL: https://www.leadsciences.com/product/6-4-methylpiperazin-1-ylpicolinaldehyde-1216691-10-9/]
- BLDpharm. 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde. [URL: https://www.bldpharm.com/products/1355232-41-4.html]
- PubChem. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2763390]
- Ricci, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
Sources
- 1. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | C11H15N3O2 | CID 14987926 - PubChem [pubchem.ncbi.nlm.nih.gov]
